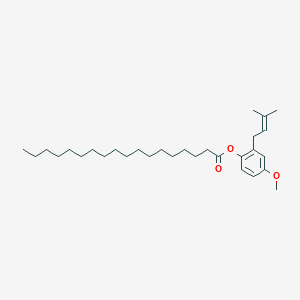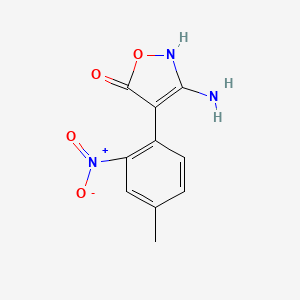
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- is a unique organometallic compound that features a cyclopropane ring with silicon and germanium atoms. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- typically involves the reaction of dichloromethane with silicon and germanium precursors under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon and germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon and germanium species.
Substitution: The compound can undergo substitution reactions where one or more of the trimethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield silicon and germanium oxides, while substitution reactions produce derivatives with different functional groups.
Scientific Research Applications
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- involves its interaction with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. The pathways involved include the formation and stabilization of reactive intermediates, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organometallic cyclopropanes with different substituents, such as:
Silacyclopropane: Contains only silicon in the cyclopropane ring.
Germacyclopropane: Contains only germanium in the cyclopropane ring.
Carbocyclopropane: Contains only carbon in the cyclopropane ring.
Uniqueness
Siladigermacyclopropane, hexakis(2,4,6-trimethylphenyl)- is unique due to the presence of both silicon and germanium in the cyclopropane ring, which imparts distinctive chemical properties and reactivity. This dual-metal composition allows for a broader range of chemical transformations and applications compared to its single-metal counterparts.
Properties
CAS No. |
136131-68-5 |
|---|---|
Molecular Formula |
C54H66Ge2Si |
Molecular Weight |
888.4 g/mol |
InChI |
InChI=1S/2C18H22Ge.C18H22Si/c3*1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6/h3*7-10H,1-6H3 |
InChI Key |
IBCSHEFIIMJXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si]C2=C(C=C(C=C2C)C)C)C.CC1=CC(=C(C(=C1)C)[Ge]C2=C(C=C(C=C2C)C)C)C.CC1=CC(=C(C(=C1)C)[Ge]C2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)


![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)

![1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14280798.png)





![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)
